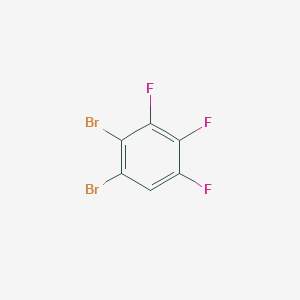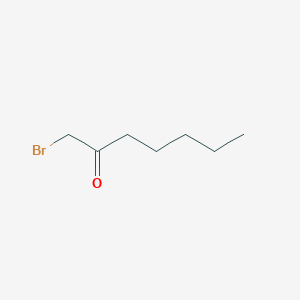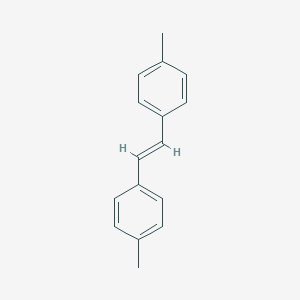
4,4'-Dimetil-trans-estilbeno
Descripción general
Descripción
(E)-1,2-Bis(4-methylphenyl)ethene, commonly referred to as BMEE, is an organic compound that has been studied extensively in the scientific community. It is a colorless, crystalline solid that has a variety of applications in the laboratory. BMEE is used in a variety of experiments, including those related to organic synthesis, catalysis, and drug discovery.
Aplicaciones Científicas De Investigación
Propiedades Antimicrobianas y Antifúngicas
Se ha descubierto que los derivados del estilbeno, incluido el 4,4’-Dimetil-trans-estilbeno, exhiben propiedades antimicrobianas y antifúngicas . Han demostrado actividad antibiótica contra bacterias y hongos, que se demuestran por los derivados de estilbeno naturales de varias especies de plantas .
Propiedades Anticancerígenas
Se han estudiado los derivados del estilbeno por sus propiedades anticancerígenas . Por ejemplo, se ha descubierto que el 4,4’-Dihidroxi-trans-estilbeno, un análogo del resveratrol, inhibe el crecimiento del carcinoma pulmonar de Lewis en ratones a través de la apoptosis, la autofagia y la modulación del microentorno tumoral .
Efectos Estrogénicos
El sistema enzimático microsomal hepático en ratas y humanos (CYP 1A1/2) metaboliza el trans-estilbeno a un derivado 4-hidroxilado (trans-4-hidroxistilbeno), que exhibe efectos estrogénicos .
Efecto Farmacológico Sinérgico
Cuando se combinan con ciertos antibióticos como ciprofloxacina o cefotaxima, los derivados del estilbeno han mostrado un efecto farmacológico sinérgico .
Actividad Antioxidante
Los derivados del estilbeno han sido estudiados por su actividad antioxidante. Están involucrados en la evaluación de la actividad antioxidante mediante métodos como el radical anión superóxido (O 2•−), el radical hidroxilo (HO •), el peróxido de hidrógeno (H 2 O 2) e incluso los ensayos ABTS +• .
Química Analítica
Los derivados del estilbeno se han utilizado en química analítica. El análisis de espectroscopia infrarroja de transformada de Fourier (FTIR) se ha utilizado para determinar los diversos grupos funcionales y los modos vibracionales de la molécula de cristal DPAC pura y mixta en el rango de 400 a 4000 cm −1 .
Direcciones Futuras
The future directions for research on “(E)-1,2-Bis(4-methylphenyl)ethene” could include further investigation into its synthesis, particularly through the protodeboronation of alkyl boronic esters . Additionally, more research could be conducted to explore its chemical reactions and mechanism of action.
Mecanismo De Acción
4,4’-Dimethyl-trans-stilbene
, also known as (E)-1,2-DI-P-TOLYLETHENE or (E)-1,2-Bis(4-methylphenyl)ethene , is a synthetic analog of resveratrol . It’s a part of the stilbenes family, a class of plant polyphenols abundant in berries . Here’s an overview of its mechanism of action:
Target of Action
Similar compounds like resveratrol are known to interact with various molecular targets, including estrogen receptors .
Mode of Action
It’s known that stilbenes, in general, have demonstrated beneficial effects, including reductions of lipid accumulation, regulation of glucose homeostasis, inflammation alleviation, and modulation of gut microbiota .
Biochemical Pathways
Stilbenes affect several pathways involved in the regulation of fat metabolism, such as adipogenesis, lipogenesis, lipolysis, thermogenesis, and gut microbiota . They also have the ability to inhibit lipid peroxidation in unsaturated fatty acids .
Pharmacokinetics
Resveratrol, a related compound, is known to have low oral bioavailability in humans .
Result of Action
Similar compounds like resveratrol have shown potential benefits such as anti-oxidation, anti-inflammation, anti-carcinogenesis, and particularly anti-obesity .
Action Environment
It’s known that the antioxidant activity of similar compounds like vitamin e is directly linked to its ability to inhibit the lipid peroxidation in unsaturated fatty acids .
Propiedades
IUPAC Name |
1-methyl-4-[(E)-2-(4-methylphenyl)ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-13-3-7-15(8-4-13)11-12-16-9-5-14(2)6-10-16/h3-12H,1-2H3/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINZBJFIDFZQCB-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18869-29-9, 1588-49-4 | |
| Record name | (E)-1,2-Bis(4-methylphenyl)ethene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018869299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-DIMETHYLSTILBENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

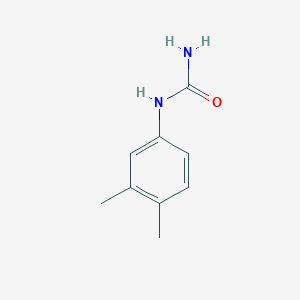
![n-[3,5-Bis(trifluoromethyl)phenyl]acetamide](/img/structure/B90909.png)

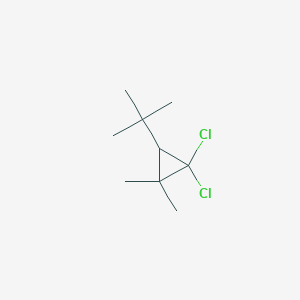
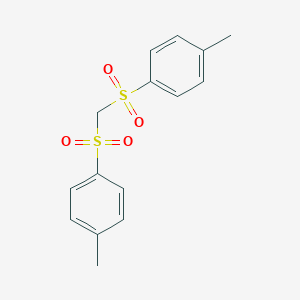

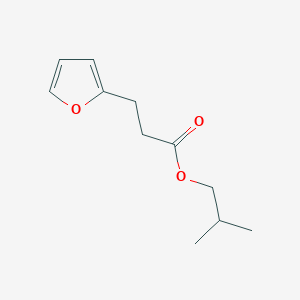
![N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide](/img/structure/B90919.png)
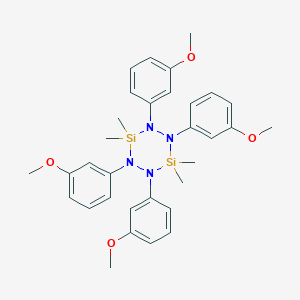
![1,6-Dioxaspiro[4.4]nonane](/img/structure/B90924.png)
